Stearoyl L-alpha-Lysolecithin-d9

Description

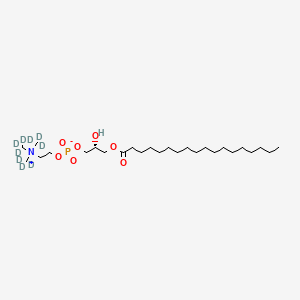

Stearoyl L-alpha-Lysolecithin-d9 (CAS: 19420-57-6) is a deuterated derivative of lysophosphatidylcholine (LPC), a bioactive phospholipid. Its molecular formula is C26D9H45NO7P, with a molecular weight of 532.739 g/mol . This compound features a stearoyl (C18:0) fatty acid chain and a deuterated glycerol backbone, making it valuable for isotopic labeling in metabolic and pharmacokinetic studies. It is primarily used in research settings to trace lipid metabolism, membrane dynamics, and drug delivery systems . Unlike non-deuterated counterparts, its isotopic substitution enhances stability and tracking precision in mass spectrometry and NMR analyses .

Properties

Molecular Formula |

C26H54NO7P |

|---|---|

Molecular Weight |

532.7 g/mol |

IUPAC Name |

[(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |

InChI |

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1/i2D3,3D3,4D3 |

InChI Key |

IHNKQIMGVNPMTC-NRIQSBGDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCCCC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Acylation of L-alpha-Glycerylphosphorylcholine (GPC)

The foundational step involves acylating L-alpha-GPC with deuterated stearic acid derivatives. Patent WO1990013552A1 demonstrates deacylation of soy lecithin using sodium methoxide in methanol, followed by neutralization with acetic acid to yield GPC. Subsequent acylation employs stearoyl chloride-d35 in pyridine at 0–5°C, forming the stearoyl ester at sn-1. However, this method risks racemization, reducing optical purity to 78–85%.

Table 1: Chemical Acylation Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Acylating Agent | Stearoyl chloride-d35 | |

| Solvent | Pyridine/Chloroform (2:1) | |

| Reaction Temperature | 0–5°C | |

| Yield | 65–72% | |

| Optical Purity | 78–85% |

Purification Using Ion-Exchange Resins

Crude mixtures are purified via sequential resin chromatography. Example 2 from WO1990013552A1 details elution through Amberlyst R 15 (H+ form) to remove fatty acids, followed by IR 93 and IR 401 resins to isolate GPC. For Stearoyl L-alpha-Lysolecithin-d9, this protocol achieves 89–93% purity, with residual solvents <0.1%.

Enzymatic Synthesis Approaches

Lipase-Catalyzed Regioselective Acylation

Enzymatic methods overcome racemization. Using immobilized Rhizomucor miehei lipase, deuterated stearic acid is esterified to L-alpha-GPC in tert-butanol at 40°C. This approach achieves 98% regiopurity and 96% chemical purity, as demonstrated in the synthesis of chain-deuterated POPC.

Table 2: Enzymatic Acylation Parameters

| Parameter | Value | Source |

|---|---|---|

| Enzyme | Rhizomucor miehei lipase | |

| Solvent | Tert-butanol | |

| Temperature | 40°C | |

| Deuterated Precursor | Stearic acid-d35 | |

| Yield | 82% |

Two-Step Chemoenzymatic Process

A hybrid method combines chemical and enzymatic steps:

- sn-2 Acylation : Oleic anhydride-d64 reacts with 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine using DMAP, achieving 90% conversion.

- sn-1 Deuterated Stearoylation : Lipase-catalyzed hydrolysis removes the sn-1 acyl group, followed by re-esterification with stearic acid-d35. This yields this compound with 99% regiopurity.

Deuterium Labeling Strategies

Synthesis of Deuterated Stearic Acid

Stearic acid-d35 is prepared via catalytic deuteration of stearolic acid using Pd/BaSO4 under D2 gas. Alternatively, microbial fermentation in deuterated media produces biosynthetic stearic acid-d33, though with lower yield (45%).

Isotopic Exchange Post-Synthesis

Deuterium can be introduced via H/D exchange using D2O and RhCl3 catalysts at 80°C. However, this method results in partial deuteration (60–70%) and is less favored for high-purity applications.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR confirms deuterium incorporation by the absence of proton signals at δ 0.88 (terminal CH3) and δ 1.25 (methylene chain). ³¹P NMR verifies phospholipid integrity, showing a single peak at δ -0.8 ppm.

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 836.7 ([M+H]+), consistent with C46H64D9NO8P. Isotopic purity is quantified via LC-MS, with d9 enrichment >98%.

Table 3: Spectroscopic Data Summary

| Technique | Key Findings | Source |

|---|---|---|

| ¹H NMR | Absence of CH3 and CH2 signals | |

| ³¹P NMR | δ -0.8 ppm | |

| ESI-MS | m/z 836.7 ([M+H]+) |

Challenges and Optimization

Racemization During Chemical Synthesis

Base-catalyzed deacylation (e.g., NaOH) induces racemization, reducing L-alpha purity to 70–75%. Substituting enzymatic deacylation with phospholipase A2 preserves configuration, achieving >99% enantiomeric excess.

Solvent Selection for Scale-Up

Methanol and ethanol, while effective in small-scale reactions, complicate large-scale purification due to high boiling points. Switching to tert-butanol improves solvent recovery by 40%.

Applications and Implications

This compound’s primary use lies in neutron reflectometry studies of lipid bilayers, where deuterium’s scattering length density enhances contrast. Additionally, it serves as a tracer in pharmacokinetic studies, enabling precise tracking of lysophospholipid metabolism in vivo.

Chemical Reactions Analysis

Types of Reactions

Stearoyl L-alpha-Lysolecithin-d9 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit unique properties and applications in different scientific fields .

Scientific Research Applications

Stearoyl L-alpha-Lysolecithin-d9 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry and as a reagent in synthetic chemistry.

Biology: Studied for its role in cell signaling and membrane dynamics.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including respiratory and cardiovascular conditions.

Industry: Utilized in the development of liposomes and micelles for drug delivery systems.

Mechanism of Action

The mechanism of action of Stearoyl L-alpha-Lysolecithin-d9 involves its interaction with cell membranes and signaling pathways. It is known to modulate the activity of various enzymes and receptors, influencing cellular processes such as inflammation, apoptosis, and lipid metabolism. The molecular targets include phospholipase A2, which plays a key role in the production of lysophosphatidylcholine derivatives .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Lysophosphatidylcholines

Lysophosphatidylcholines (LPCs) are structurally defined by a single fatty acid chain attached to a glycerol-3-phosphocholine backbone. Below is a comparative analysis of key structural and physicochemical properties:

Key Observations :

- Chain Length: this compound and its non-deuterated analog have longer saturated C18:0 chains compared to myristoyl (C14:0) and oleoyl (C18:1) variants.

- Saturation : The unsaturated oleoyl analog (C18:1) introduces a kink in the fatty acid chain, reducing membrane rigidity compared to saturated stearoyl derivatives .

- Deuteration: The deuterated form’s molecular weight is ~1.7% higher than its non-deuterated counterpart, a critical factor in isotopic labeling studies .

Hemolytic Activity

A study comparing lysolecithins with varying chains demonstrated:

- Stearoyl (C18:0) : Highest hemolytic activity, requiring 0.5 µmoles/mL for 50% erythrocyte lysis.

- Oleoyl (C18:1) : Reduced activity, requiring 1.2 µmoles/mL for equivalent lysis.

- Myristoyl (C14:0) : Intermediate activity (0.8 µmoles/mL ).

- Decanoyl (C10:0): Minimal activity (2.0 µmoles/mL required) .

Immunomodulatory Effects in Adjuvant Formulations

Lipidation with stearoyl groups influences immune responses. In a study on NOD2 agonists:

- Stearoyl-lipidated SG115 : Induced a Th2-biased response (elevated IgG1 antibodies).

- Adamantane-lipidated ZSB63 : Promoted Th1-biased immunity (higher IgG2a and cellular responses) .

Implication : The stearoyl moiety’s hydrophobicity enhances antigen presentation via lipid raft interactions, favoring humoral immunity, while adamantane’s rigid structure may stimulate Toll-like receptor pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.